Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate
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Overview
Description
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate is an organic compound characterized by a piperidine ring substituted with ethyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 3,3-dimethylpiperidine, which is reacted with ethyl bromoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: THF, DMF, ethanol.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological conditions.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,2-dimethylpiperidin-4-yl)acetate: Similar structure but with different substitution patterns on the piperidine ring.
Methyl 2-(3,3-dimethylpiperidin-4-yl)acetate: Similar compound with a methyl ester group instead of an ethyl ester.
Ethyl 2-(3,3-dimethylpiperidin-4-yl)propanoate: Similar structure with a propanoate group instead of an acetate group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-(3,3-dimethylpiperidin-4-yl)acetate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)7-9-5-6-12-8-11(9,2)3/h9,12H,4-8H2,1-3H3 |
InChI Key |
LFICAOYKBJDEAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCNCC1(C)C |
Origin of Product |
United States |
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